2-Amino-5-iodo-4-methylpyridine-3-carbonitrile
Overview
Description
2-Amino-5-iodo-4-methylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C7H6IN3 and its molecular weight is 259.05 g/mol. The purity is usually 95%.
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Mechanism of Action
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be 1.5 , which may influence its distribution within the body. More detailed studies are needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Biological Activity
2-Amino-5-iodo-4-methylpyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibition activities. Additionally, it presents relevant research findings, case studies, and a comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C8H7IN4, featuring a pyridine ring substituted with an amino group, iodine atom, and a cyano group. Its unique structural features contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Bacterial Strain |
---|---|---|
This compound | TBD | TBD |
Related Pyridine Derivative | 0.0039 - 0.025 | S. aureus, E. coli |
Anticancer Activity
The anticancer potential of pyridine derivatives has been explored in various studies. For example, certain derivatives demonstrated potent inhibitory effects on cancer cell proliferation in vitro, particularly against human tumor cell lines such as HeLa and HCT116. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyridine ring can enhance anticancer activity .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Its mechanism of action involves binding to specific enzymes or receptors, which can disrupt normal cellular processes. For instance, related compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including those structurally related to this compound. The results indicated that these compounds possessed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with notable potency against E. coli and S. aureus .
Case Study 2: Anticancer Properties
In another investigation focusing on the anticancer properties of pyridine derivatives, researchers synthesized several analogs of this compound. These analogs were tested for their ability to inhibit proliferation in cancer cell lines under controlled laboratory conditions. The findings revealed that certain modifications significantly enhanced their cytotoxic effects compared to the parent compound .
The biological activity of this compound is attributed to its interaction with molecular targets in cells:
- Enzyme Inhibition: Compounds can inhibit key enzymes involved in metabolic pathways.
- Receptor Binding: The compound may bind to specific receptors, altering signaling pathways.
- Cell Cycle Disruption: By inhibiting CDKs or similar enzymes, these compounds can disrupt the cell cycle and induce apoptosis in cancer cells.
Comparative Analysis
When compared to similar compounds like 2-Amino-4-methylpyridine derivatives or other pyridinic structures, this compound displays unique properties due to its iodine substitution and cyano group presence. These modifications often enhance biological activity while also affecting solubility and bioavailability.
Compound | Biological Activity | Unique Features |
---|---|---|
This compound | Antimicrobial, Anticancer | Iodine substitution |
2-Amino-4-methylpyridine | Moderate antimicrobial | Lacks iodine |
Properties
IUPAC Name |
2-amino-5-iodo-4-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-4-5(2-9)7(10)11-3-6(4)8/h3H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQHKPCXMQZMFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1I)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464466 | |
Record name | 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180995-02-2 | |
Record name | 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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